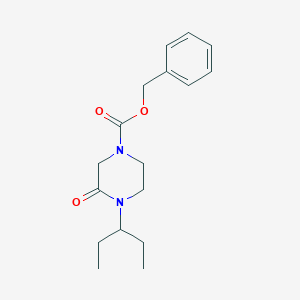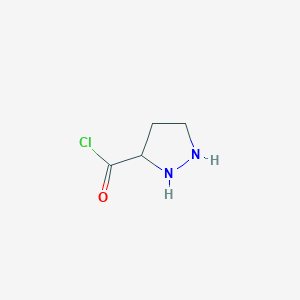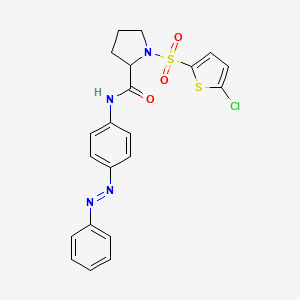
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide is a complex organic compound that features a combination of various functional groups, including a sulfonyl group, a diazenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the diazenyl group: This can be achieved by diazotization of an aniline derivative followed by coupling with a suitable aromatic compound.
Introduction of the sulfonyl group: This step may involve sulfonylation of a thiophene derivative using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Formation of the pyrrolidine ring: This can be done through cyclization reactions involving appropriate precursors.
Coupling of the functionalized intermediates: The final step involves coupling the functionalized intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action may involve binding to a specific enzyme or receptor, leading to inhibition or activation of a biological pathway. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(E)-1-((5-bromothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
(E)-1-((5-methylthiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide: Similar structure with a methyl group instead of chlorine.
(E)-1-((5-nitrothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pyrrolidine-2-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the chlorine atom in the thiophene ring, along with the diazenyl and carboxamide groups, may result in distinct reactivity and interactions compared to similar compounds.
Properties
CAS No. |
1101179-07-0 |
|---|---|
Molecular Formula |
C21H19ClN4O3S2 |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-phenyldiazenylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN4O3S2/c22-19-12-13-20(30-19)31(28,29)26-14-4-7-18(26)21(27)23-15-8-10-17(11-9-15)25-24-16-5-2-1-3-6-16/h1-3,5-6,8-13,18H,4,7,14H2,(H,23,27) |
InChI Key |
JWBZHAVJCDCQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-methoxyethyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14129785.png)
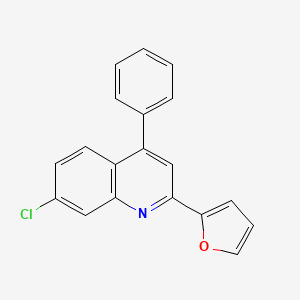
![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
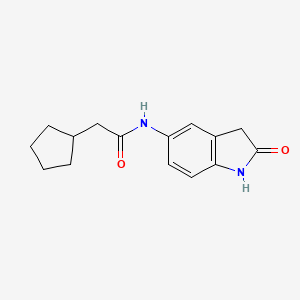
![Cyclopentanecarboxamide, N-[3-(methylamino)propyl]-](/img/structure/B14129809.png)
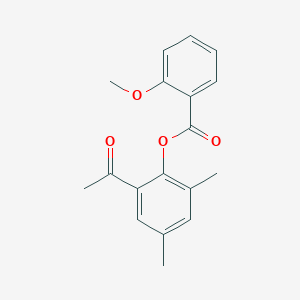
![Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate](/img/structure/B14129814.png)
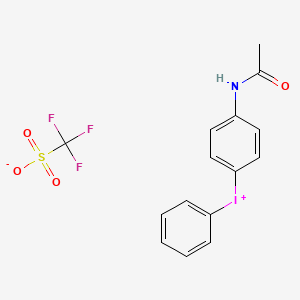

![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
